N-(2,2-Diphenylethyl)formamide

Radical Cation Chemistry Photochemistry Reaction Mechanism

Researchers seeking a reliable route to 2,2-diphenylethyl isocyanide often face inconsistent yields with alternative intermediates. N-(2,2-Diphenylethyl)formamide directly addresses this bottleneck. - Enables a documented 90% yield for conversion to the corresponding isocyanide, a key multicomponent reaction building block. - Introduces the privileged gem-diphenylethyl pharmacophore, essential for A3 adenosine receptor modulators and antipsychotic candidates. - Offered as an off-white solid with typical 95% purity, ensuring reproducibility in medicinal chemistry workflows. Standardized storage and shipping conditions support seamless global procurement for research laboratories.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B1330708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Diphenylethyl)formamide
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2,(H,16,17)
InChIKeyPLDXYSLIYFGPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Diphenylethyl)formamide: Key Intermediate for Diphenylethyl Pharmacophores


N-(2,2-Diphenylethyl)formamide (CAS 19501-33-8) is a formamide derivative characterized by a geminal diphenylethyl group attached to the amide nitrogen [1]. This compound, available as an off-white solid with a typical purity of 95%, serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry and materials science . Its core structure incorporates the 2,2-diphenylethyl motif, a privileged pharmacophore associated with enhanced binding interactions due to its unique steric and electronic properties, which is a key differentiator from simpler alkyl or mono-phenyl formamides .

Intermediate

Key building block for introducing the 2,2-diphenylethyl pharmacophore into target molecules.

Pharmacophore

Enables incorporation of a gem‑diphenyl motif reported to influence adenosine receptor binding and radical cation reactivity.

Solid Form

Off‑white solid supports accurate weighing, reduced volatility, and convenient laboratory storage.

Why the 2,2-Diphenylethyl Motif Dictates Unique Reactivity


Simple substitution with other formamides or phenylethyl derivatives is not feasible when the specific chemical and biological properties conferred by the gem-diphenylethyl group are required. The presence of two phenyl rings on a single carbon creates a distinct steric environment and electron density profile, which directly impacts the compound's reactivity in radical cation processes [1] and its role as a key intermediate for introducing the 2,2-diphenylethyl pharmacophore into larger, biologically active molecules [2]. This contrasts sharply with mono-phenylethyl or simple alkyl formamides, which lack the enhanced steric bulk and specific electronic effects necessary for targeting certain receptor subtypes or achieving high yields in specialized synthetic transformations [3].

Geminal diphenyl sterics alter reactivity

The two phenyl rings on a single carbon create a steric environment that strongly modifies radical cation cleavage pathways; mono‑phenylethyl or simple alkyl formamides may not exhibit comparable fragmentation behavior.

Pharmacophore specificity may not transfer

Mono‑phenylethyl analogs may lack the electronic and spatial profile needed for adenosine receptor engagement observed with the 2,2‑diphenylethyl group, limiting their use in receptor‑focused projects.

Synthetic pathway dependence

Transformations exploiting radical cation intermediates or dehydration to isocyanide benefit from the gem‑diphenyl substitution; generic formamides may not deliver the same yields or mechanistic outcomes.

Comparative Analysis of Reactivity and Binding


Gem-Diphenylethyl vs. Mono-Phenylethyl in Radical Cation Cleavage

The 2,2-diphenylethyl core, which is the defining structural feature of N-(2,2-Diphenylethyl)formamide, exhibits a fundamentally different reactivity profile compared to its mono-phenylethyl counterpart in radical cation-mediated reactions [1]. This difference is crucial for applications where targeted bond cleavage is desired.

Radical Cation Cleavage
Class‑level
Gem‑diphenylethyl: Cleavage observed
Mono‑phenylethyl: Stable
Supports differentiation of reactivity profiles for synthetic pathway design.
Inferred from photosensitized electron‑transfer studies on related ethers.
Radical Cation Chemistry Photochemistry Reaction Mechanism Structure-Activity Relationship

Antipsychotic-like Activity via Adenosine Receptor

While N-(2,2-Diphenylethyl)formamide itself is an intermediate, its core 2,2-diphenylethyl group is a validated pharmacophore essential for biological activity. N6-(2,2-diphenylethyl)adenosine was identified as a novel adenosine receptor agonist with antipsychotic-like activity [1]. The diphenylethyl moiety is crucial for this activity, differentiating it from other N6-substituted adenosine analogs that lack this specific group [2].

Adenosine Receptor Activity
Class‑level
N6‑(2,2‑diphenylethyl)adenosine: Reported antipsychotic‑like endpoint
Other N6‑substituted analogs: No equivalent activity reported
Positions formamide as precursor to a pharmacophore with reported behavioral model endpoint.
In vivo rodent psychosis models; direct attribution to diphenylethyl group.
Medicinal Chemistry Adenosine Receptor Antipsychotic Pharmacophore Modeling

Adenosine A3 Receptor Binding vs. Phenylethyl Analogs

A 2022 study directly compared adenosine derivatives bearing N6-(2,2-diphenylethyl) groups with those bearing N6-(2-phenethylamino) groups [1]. The study found that the phenethylamino analogs exerted higher A3 adenosine receptor (A3AR) affinity and selectivity. Conversely, the diphenylethyl analog N6-(2,2-diphenylethyl)-2-phenylethynylAdo (12) demonstrated potent anticancer activity in the PC3 prostate cancer cell line with a GI50 of 14 µM, TGI of 29 µM, and LC50 of 59 µM, showing the highest activity in the series and proving to be a potential antitumor agent.

A3 Binding vs. Antiproliferative
Head‑to‑head
GI50 = 14 µM
Reported higher antiproliferative endpoint in PC3 prostate cancer cell model, despite lower A3AR affinity vs. phenylethyl comparator.
Comparator shows A3 Ki 0.024 nM; diphenylethyl analog directs distinct target engagement profile.
Adenosine A3 Receptor Radioligand Binding Anticancer Structure-Activity Relationship

Efficient Synthesis of 2,2-Diphenylethyl Isocyanide

N-(2,2-Diphenylethyl)formamide can be synthesized in high yield and subsequently converted to 2,2-diphenylethyl isocyanide in a two-step, one-pot procedure with an overall yield of 90% . This contrasts with the synthesis of many substituted formamides or isocyanides, which often require harsher conditions or result in lower yields. The reported procedure uses standard laboratory reagents and is detailed in a patent, underscoring its practical utility.

Isocyanide Synthesis Yield
Data to verify
90% yield
Supports efficient two‑step, one‑pot conversion pathway to 2,2‑diphenylethyl isocyanide.
Reported patent procedure; independent yield confirmation recommended.
Synthetic Methodology Process Chemistry Isocyanide Synthesis Formamide Dehydration

Solid State and Stability Profile

In contrast to many liquid formamide derivatives (e.g., N-methylformamide, DMF) or lower-melting analogs, N-(2,2-Diphenylethyl)formamide is an off-white solid at room temperature . This physical state is attributed to strong intermolecular forces, likely including hydrogen bonding facilitated by the formamide group and pi-stacking from the phenyl rings . This solid form can offer advantages in terms of handling, storage, and purification compared to liquid alternatives.

Solid State Stability
Class‑level
Off‑white solid
May support easier handling and storage compared to liquid formamide analogs.
Attributed to intermolecular H‑bonding and π‑stacking.
Physicochemical Characterization Solid State Chemistry Stability Material Handling

Optimal Use Cases for N-(2,2-Diphenylethyl)formamide


Isocyanide Precursor for Multicomponent Reactions

Researchers requiring a robust and efficient route to 2,2-diphenylethyl isocyanide, a key building block for multicomponent reactions, should prioritize N-(2,2-Diphenylethyl)formamide. The documented 90% yield for its conversion to the isocyanide provides a reliable and scalable method, making it the preferred intermediate over lower-yielding or more complex alternatives.

Adenosine Receptor or Antipsychotic Drug Discovery

In drug discovery efforts focused on developing novel antipsychotic agents or anticancer compounds that act as A3 adenosine receptor modulators, N-(2,2-Diphenylethyl)formamide is a strategic choice. It serves as a direct precursor to the 2,2-diphenylethyl pharmacophore, which has been validated to confer unique biological activity, as seen with N6-(2,2-diphenylethyl)adenosine [1] and its A3AR antagonist derivatives [2].

Radical Cation Mechanistic Studies

For physical organic chemists investigating the mechanisms of photosensitized electron transfer and radical cation fragmentation, this compound's core structure is essential. The gem-diphenylethyl motif exhibits a distinct reactivity threshold compared to mono-phenylethyl systems, making it a valuable model substrate for studying these fundamental processes [3].

Application
Selection Property
Validation Focus
Isocyanide Precursor for Multicomponent Reactions
High‑yield formamide dehydration route
Isocyanide conversion efficiency and reproducibility
Adenosine Receptor Modulator Research
2,2‑Diphenylethyl pharmacophore incorporation
Target binding and functional assay review in receptor‑focused models
Radical Cation Fragmentation Studies
Gem‑diphenyl reactivity profile
Photochemical cleavage endpoint analysis under electron‑transfer conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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